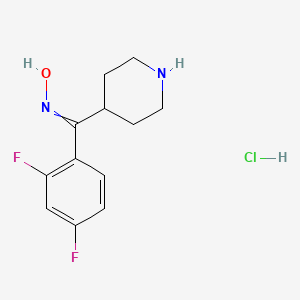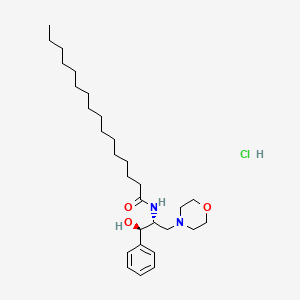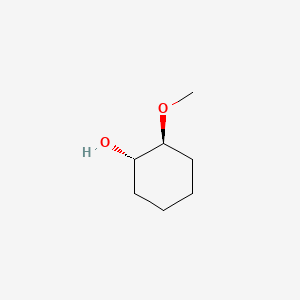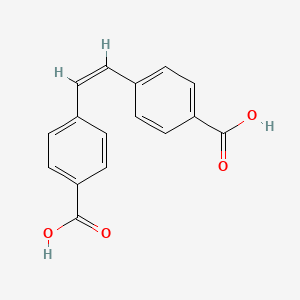
(2,4-二氟苯基)(哌啶-4-基)甲酮肟盐酸盐
描述
(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride is a useful research compound. Its molecular formula is C12H15ClF2N2O and its molecular weight is 276.71. The purity is usually 95%.
BenchChem offers high-quality (2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成与计算评估
该化合物已通过密度泛函理论 (DFT) 合成并研究了其电子性质。对优化后的分子几何结构和反应参数进行了分析,发现最高占据分子轨道 (HOMO) 和最低未占据分子轨道 (LUMO) 之间的能级差为 4.2140 eV。 该研究有助于理解该化合物的分子特性和潜在反应性 .
抗菌活性
该化合物的衍生物已被评估其抗菌特性。 一项研究描述了 N-取代的 6-氟-3-(哌啶-4-基)-1,2-苯并恶唑衍生物的合成,这些衍生物在一定浓度下对金黄色葡萄球菌表现出抗菌活性 .
安全和危害
The compound is classified as having acute toxicity, whether through inhalation, dermal contact, or oral ingestion . It is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include not breathing dust/fume/gas/mist/vapours/spray, not eating, drinking or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .
作用机制
Target of Action
It is known to be an intermediate in the synthesis of risperidone , which primarily targets dopamine D2 and serotonin 5-HT2 receptors in the brain.
Mode of Action
If it is indeed an intermediate in the synthesis of risperidone , it may contribute to the antipsychotic effects of the final product by interacting with dopamine and serotonin receptors.
Biochemical Pathways
As an intermediate in the synthesis of risperidone , it may indirectly influence the dopaminergic and serotonergic pathways in the brain.
Pharmacokinetics
As an intermediate in the synthesis of risperidone , its pharmacokinetic properties may be transformed during the synthesis process.
Result of Action
As an intermediate in the synthesis of risperidone , it may contribute to the antipsychotic effects of the final product.
Action Environment
It is recommended to store the compound under inert gas (nitrogen or argon) at 2-8°c .
生化分析
Biochemical Properties
(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways of other compounds.
Cellular Effects
The effects of (2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases involved in cell signaling, leading to altered gene expression patterns . This modulation can result in changes in cellular metabolism, affecting the overall function of the cell.
Molecular Mechanism
At the molecular level, (2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of (2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity or gene expression . At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of various compounds . These interactions can affect metabolic flux and alter the levels of specific metabolites, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of (2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its overall activity and function. The compound’s distribution can vary depending on the tissue type and the presence of specific transporters.
Subcellular Localization
(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s activity and function, as it may interact with specific biomolecules within these compartments.
属性
IUPAC Name |
(NE)-N-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]hydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O.ClH/c13-9-1-2-10(11(14)7-9)12(16-17)8-3-5-15-6-4-8;/h1-2,7-8,15,17H,3-6H2;1H/b16-12+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVWKXXFKMUDPA-CLNHMMGSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=NO)C2=C(C=C(C=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1/C(=N\O)/C2=C(C=C(C=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135634-18-3 | |
| Record name | Methanone, (2,4-difluorophenyl)-4-piperidinyl-, oxime, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.612 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate](/img/structure/B1148463.png)



![2-Oxazolidinone, 4-[(4-nitrophenyl)methyl]-, (R)-](/img/structure/B1148481.png)
